molecular formula C7H6BrNO2 B13448977 4-Bromo-5-methylnicotinic acid

4-Bromo-5-methylnicotinic acid

Cat. No.: B13448977
M. Wt: 216.03 g/mol
InChI Key: PWNVRXAZDZGXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methylnicotinic acid is an organic compound with the chemical formula C7H6BrNO2. It is a white crystalline solid primarily used as a reagent in organic synthesis. This compound plays a significant role in the preparation of other compounds, especially in the field of medicine, where it is often used to synthesize biologically active molecules such as drugs and ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-5-methylnicotinic acid can be synthesized through various methods. One common method involves the reaction of methylnicotinic acid with sodium bromide under specific conditions to produce the desired product . The reaction typically requires a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the bromination process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through crystallization or recrystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methylnicotinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, solvents like ether or THF, and temperatures ranging from -78°C to room temperature.

    Oxidation: Potassium permanganate, solvents like water or acetone, and temperatures around 0°C to 25°C.

    Reduction: Lithium aluminum hydride, solvents like ether, and temperatures around 0°C to 25°C.

Major Products Formed

    Substitution: Various substituted nicotinic acids depending on the reagent used.

    Oxidation: 4-Bromo-5-carboxynicotinic acid.

    Reduction: 4-Bromo-5-methylnicotinol.

Scientific Research Applications

4-Bromo-5-methylnicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-methylnicotinic acid: Similar structure but with different positional isomerism.

    4-Methylnicotinic acid: Lacks the bromine atom, leading to different reactivity and applications.

    5-Methylnicotinic acid: Similar to 4-Bromo-5-methylnicotinic acid but without the bromine atom.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a methyl group on the nicotinic acid scaffold. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

4-bromo-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6BrNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

PWNVRXAZDZGXTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.